3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
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Overview
Description
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is an organic compound that features a chlorophenyl group, a pyrrole ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 1-methylpyrrole, and malononitrile.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form 3-(4-chlorophenyl)acrylonitrile.
Cyclization: The intermediate product is then reacted with 1-methylpyrrole under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound could be explored for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action for 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile: Lacks the methyl group on the pyrrole ring.
3-(4-bromophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile: Contains a bromine atom instead of chlorine.
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)propionitrile: Has a propionitrile group instead of acrylonitrile.
Uniqueness
The presence of the 4-chlorophenyl group, the 1-methylpyrrole ring, and the acrylonitrile moiety in 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile gives it unique chemical properties and potential applications compared to its analogs. These structural features can influence its reactivity, biological activity, and suitability for various applications.
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)12(10-16)9-11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDENDHWQXLKU-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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